(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
Thiazol-2(3H)-ones are a class of organic compounds that have been studied for their potential use in various applications . They are synthesized through a catalyst-free heteroannulation reaction using isothiocyanates and 2-bromoketones in EtOH under controlled microwave irradiation .
Synthesis Analysis
The synthesis of thiazol-2(3H)-ones involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The molecular structure of thiazol-2(3H)-ones is characterized by a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazol-2(3H)-ones include a heteroannulation reaction and a 1,3-dipolar cycloaddition .
Scientific Research Applications
Antimicrobial and Antifungal Potential A series of derivatives similar to the chemical structure of interest have been synthesized, showing significant antibacterial and antifungal activities. Notably, compounds such as N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide and others have been identified as potent against various strains, indicating a potential application in addressing microbial resistance. These findings are supported by in vitro screenings and MIC technique, underscoring the therapeutic potential of these compounds in combating infectious diseases (Helal et al., 2013).
Anticancer Research Research into thiazolidine-4-one derivatives, which share structural motifs with the compound , has demonstrated significant anticancer activity. A study identified compounds with potent activity against cancer cells, underlining the importance of structural features such as the thiazolidine ring in determining biological efficacy. This research not only highlights the potential use of these compounds in cancer therapy but also emphasizes the role of structural analysis in drug development (Deep et al., 2016).
Photodynamic Therapy for Cancer Treatment A novel zinc phthalocyanine derivative, substituted with new benzenesulfonamide groups, has been synthesized and characterized for its potential in photodynamic therapy (PDT). Its significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield suggest its efficacy as a Type II photosensitizer. This compound's characteristics make it a promising candidate for cancer treatment through PDT, demonstrating the chemical structure's versatility in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Co-Crystal Formation for Drug Development The formation of co-crystals involving sulfamethazine, which shares a similar sulfonamide group with the target compound, has been explored with various carboxylic acids and amides. This research highlights the role of co-crystal formation in modifying drug properties such as solubility, stability, and bioavailability. Such studies are crucial in pharmaceutical development, offering pathways to enhance drug performance through crystal engineering (Ghosh, Bag, & Reddy, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-3-12(17)15-13-16(6-7-20-2)10-5-4-9(22(14,18)19)8-11(10)21-13/h4-5,8H,3,6-7H2,1-2H3,(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHICSKUMLWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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